5-Carboxyrhodamine6G,succinimidylester
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Overview
Description
5-Carboxyrhodamine 6G, succinimidyl ester is a fluorescent dye commonly used in various scientific research applications. It is known for its high fluorescence quantum yield and excellent photostability, making it a valuable tool in fluorescence microscopy, flow cytometry, and other fluorescence-based techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxyrhodamine 6G, succinimidyl ester typically involves the reaction of 5-Carboxyrhodamine 6G with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 5-Carboxyrhodamine 6G, succinimidyl ester follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Carboxyrhodamine 6G, succinimidyl ester primarily undergoes substitution reactions, particularly nucleophilic substitution. The succinimidyl ester group is highly reactive towards nucleophiles, such as amines, allowing it to form stable amide bonds with various biomolecules .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), dimethylformamide (DMF)
Conditions: Inert atmosphere, room temperature to slightly elevated temperatures
Major Products
The major products formed from the reactions of 5-Carboxyrhodamine 6G, succinimidyl ester are typically conjugates with biomolecules such as proteins, peptides, and nucleic acids. These conjugates retain the fluorescent properties of the dye, making them useful for various analytical applications .
Scientific Research Applications
5-Carboxyrhodamine 6G, succinimidyl ester is widely used in scientific research due to its fluorescent properties. Some of its key applications include:
Fluorescence Microscopy: Used to label cellular components, allowing for visualization under a fluorescence microscope.
Flow Cytometry: Employed to stain cells for analysis and sorting based on fluorescence intensity.
Molecular Biology: Utilized in labeling nucleic acids and proteins for various assays, including fluorescence in situ hybridization (FISH) and Western blotting.
Medical Diagnostics: Applied in diagnostic assays to detect specific biomolecules in clinical samples.
Mechanism of Action
The mechanism of action of 5-Carboxyrhodamine 6G, succinimidyl ester involves the formation of a covalent bond between the succinimidyl ester group and a nucleophilic group (e.g., amine) on the target molecule. This reaction results in the stable attachment of the fluorescent dye to the target, allowing for its detection and analysis. The molecular targets and pathways involved depend on the specific application and the biomolecules being labeled .
Comparison with Similar Compounds
5-Carboxyrhodamine 6G, succinimidyl ester is often compared with other fluorescent dyes such as:
5(6)-Carboxytetramethylrhodamine N-succinimidyl ester: Similar in structure and function but with different excitation and emission spectra.
Fluorescein isothiocyanate (FITC): Another commonly used fluorescent dye with different spectral properties and applications.
Alexa Fluor dyes: A series of dyes with varying spectral properties and higher photostability compared to traditional dyes.
The uniqueness of 5-Carboxyrhodamine 6G, succinimidyl ester lies in its combination of high fluorescence quantum yield, excellent photostability, and compatibility with a wide range of biomolecules, making it a versatile tool in fluorescence-based research .
Properties
Molecular Formula |
C33H34ClN3O7 |
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Molecular Weight |
620.1 g/mol |
IUPAC Name |
[9-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-ethoxycarbonylphenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride |
InChI |
InChI=1S/C33H33N3O7.ClH/c1-6-34-25-16-27-23(13-18(25)4)31(24-14-19(5)26(35-7-2)17-28(24)42-27)21-10-9-20(15-22(21)33(40)41-8-3)32(39)43-36-29(37)11-12-30(36)38;/h9-10,13-17,34H,6-8,11-12H2,1-5H3;1H |
InChI Key |
PKSXBPOQLKFFAK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)OCC.[Cl-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.